4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one
Description
This compound features a coumarin (2H-chromen-2-one) core substituted with methyl groups at positions 7 and 7. A piperazine linker bridges the coumarin moiety to a 2H-1,3-benzodioxol-5-ylmethyl group. The structural complexity suggests applications in medicinal chemistry, particularly for targeting receptors or enzymes where coumarin derivatives are active .
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-16-3-5-20-19(12-23(27)30-24(20)17(16)2)14-26-9-7-25(8-10-26)13-18-4-6-21-22(11-18)29-15-28-21/h3-6,11-12H,7-10,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILNENKPNRBYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst. The resulting 7,8-dimethyl-2H-chromen-2-one is then subjected to further functionalization.
The next step involves the introduction of the piperazine moiety. This is often done through a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with a piperazine derivative in the presence of a suitable base. The benzo[d][1,3]dioxole group is then introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the chromen-2-one core or the piperazine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine ()
- Core Structure : Pyrimidine replaces coumarin.
- Functional Groups : Benzodioxole-piperazine motif retained; lacks methyl substituents.
- Molecular Weight : ~340 g/mol (estimated), lighter than the coumarin derivative (419.48 g/mol).
- Implications : Pyrimidine’s smaller, planar structure may reduce steric hindrance, favoring interactions with flat binding pockets. Crystallographic data (R factor = 0.039) confirm precise bond geometry, critical for structure-activity comparisons .
Thiazole-Urea Derivatives ()
- Core Structure : Thiazole ring with urea substituents vs. coumarin.
- Molecular Weight : ~483–602 g/mol (e.g., 11a: 483.2 g/mol; 11m: 602.2 g/mol).
- High synthetic yields (~85–88%) suggest robust synthetic routes .
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one ()
- Core Structure : Coumarin retained, but triazole replaces benzodioxole-piperazine.
- Functional Groups : Hydroxymethyl-triazole adds polar and hydrogen-bonding groups.
- Implications : Triazole’s rigidity and hydroxymethyl group may alter binding kinetics compared to the flexible piperazine linker in the main compound .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility vs. In contrast, triazole and pyrimidine analogs (Evidences 5, 6) impose rigidity, which may enhance selectivity but reduce adaptability.
Biological Activity
The compound 4-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methyl)-7,8-dimethyl-2H-chromen-2-one is a synthetic derivative that combines elements of piperazine and chromenone structures. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 374.44 g/mol. The structure features a chromenone backbone substituted with a piperazine moiety and a benzodioxole group, which may contribute to its biological effects.
Antidiabetic Properties
Recent studies have highlighted the potential of benzodioxol derivatives as candidates for antidiabetic drugs. For instance, compounds structurally related to the benzodioxole moiety have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. In vitro assays revealed IC50 values as low as 0.68 µM for some derivatives, indicating potent activity against this target .
Table 1: Inhibition of α-Amylase by Benzodioxol Derivatives
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| IIa | 0.85 | Potent inhibitor |
| IIc | 0.68 | Strongest inhibitor |
| Control | >150 | Negligible effect on normal cells |
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, one study reported that a related compound demonstrated significant cytotoxicity against four cancer cell lines with IC50 values ranging from 26 to 65 µM, while showing minimal toxicity to normal cells (IC50 > 150 µM) .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For instance, the inhibition of monoamine oxidase (MAO) has been observed in similar chromenone derivatives, suggesting a potential mechanism for modulating neurotransmitter levels . The binding affinity and selectivity towards MAO isoforms can be influenced by structural variations at the piperazine and chromenone positions.
Case Study 1: Antidiabetic Efficacy in Vivo
A study conducted on streptozotocin-induced diabetic mice evaluated the in vivo antidiabetic effects of a related benzodioxole compound (IIc). After administration of five doses, blood glucose levels were significantly reduced from 252.2 mg/dL to 173.8 mg/dL compared to the control group, showcasing its therapeutic potential in managing diabetes .
Case Study 2: Cancer Cell Line Sensitivity
In vitro studies on various cancer cell lines demonstrated that compounds similar to the one exhibited selective cytotoxicity. For example, one derivative showed effective inhibition against lung and breast cancer cell lines while maintaining safety profiles for normal human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
